molecular formula C16H14Cl2N6O B12204968 N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12204968
M. Wt: 377.2 g/mol
InChI Key: ATJYWCQBDVZWBE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This compound is characterized by the presence of a dichlorophenyl group and a morpholine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine derivatives.

    Introduction of the dichlorophenyl group: This step may involve a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the pteridine core.

    Attachment of the morpholine ring: This can be done through a nucleophilic substitution reaction where morpholine is introduced to the pteridine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it useful in biochemical studies.

    Medicine: It could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the dichlorophenyl and morpholine groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine: can be compared with other pteridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pteridine derivatives. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability.

Properties

Molecular Formula

C16H14Cl2N6O

Molecular Weight

377.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C16H14Cl2N6O/c17-11-2-1-10(9-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23)

InChI Key

ATJYWCQBDVZWBE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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